
3-Bromo-5-(hydroxymethyl)benzoic acid
Overview
Description
3-Bromo-5-(hydroxymethyl)benzoic acid is a brominated aromatic compound featuring a hydroxymethyl (–CH$_2$OH) substituent at the 5-position and a bromine atom at the 3-position on a benzoic acid backbone. This structure confers unique physicochemical properties, such as moderate acidity (pKa ~2-3 for the carboxylic acid group) and enhanced hydrophilicity compared to non-polar halogenated analogs. It is naturally found in marine algae, including Halopithys incurva, where it is biosynthesized alongside other bromophenols like 3-bromo-5-(hydroxymethyl)benzene-1,2-diol . Synthetic routes often involve bromination of hydroxymethyl-substituted benzoic acid precursors or ester hydrolysis of intermediates like methyl 3-bromo-5-(hydroxymethyl)benzoate . Its primary applications include serving as a building block in pharmaceutical and agrochemical synthesis, particularly in derivatization reactions targeting anti-inflammatory or antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 5-(hydroxymethyl)benzoic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: Pd/C with hydrogen gas.
Substitution: NaN3, NaOCH3, or other nucleophiles.
Major Products:
Oxidation: 3-Bromo-5-carboxybenzoic acid.
Reduction: 5-(Hydroxymethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-(hydroxymethyl)benzoic acid is a chemical compound with a variety of applications, notably in pharmaceutical research and chemical synthesis . It consists of a benzoic acid structure with bromine and hydroxymethyl functional groups attached .
Computed Descriptors
- IUPAC Name: this compound
- InChI: InChI=1S/C8H7BrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12)
- InChIKey: ICZOAMVBHXZUIN-UHFFFAOYSA-N
- SMILES: C1=C(C=C(C=C1C(=O)O)Br)CO
Applications
- Pharmaceutical Synthesis This compound is a building block in synthesizing pharmaceutical products . For example, 3-Bromo-5-methylbenzoic Acid is an intermediate used to synthesize quinoline amide derivatives as novel VEGFR-2 inhibitors .
- Thromboxane Receptor Antagonists 3-Bromo-5-iodobenzoic acid, a related compound, can be used in creating thromboxane receptor antagonists. These antagonists are synthesized through regioselective Heck cross-coupling reactions . An example is 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid .
- Chemical Reactions : 3-Bromo-5-iodobenzoic acid can be used to produce compounds via Sonogashira coupling reactions . For example, it can be used to synthesize 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid .
- SGLT2 Inhibitors : Derivatives of benzoic acid are utilized for developing SGLT-2 inhibitors . Specifically, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for synthesizing SGLT2 inhibitors, which are used in diabetes therapy .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(hydroxymethyl)benzoic acid depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atom and the hydroxymethyl group, which can participate in various chemical reactions. In biological systems, the compound’s effects would depend on its interaction with molecular targets, such as enzymes or receptors, which could be influenced by its structural features .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ in halogen type, substituent positions, and functional groups. Key examples include:
Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
3-Bromo-5-(hydroxymethyl)benzoic acid | –Br (3), –CH$_2$OH (5), –COOH (1) | 245.04 | Hydroxymethyl enhances hydrophilicity |
3-Bromo-5-chlorobenzoic acid | –Br (3), –Cl (5), –COOH (1) | 235.43 | Chlorine increases electronegativity |
3-Bromo-4-(hydroxymethyl)benzoic acid | –Br (3), –CH$_2$OH (4), –COOH (1) | 245.04 | Positional isomer; altered H-bonding |
3-Bromo-5-(trifluoromethyl)benzoic acid | –Br (3), –CF$_3$ (5), –COOH (1) | 283.02 | CF$_3$ group boosts lipophilicity |
3-Bromo-5-hydroxy-4-methoxybenzoic acid | –Br (3), –OH (5), –OCH$_3$ (4), –COOH (1) | 261.05 | Methoxy and hydroxy groups increase acidity |
Key Observations :
- Electron-withdrawing vs. donating groups : Chloro and trifluoromethyl substituents (e.g., 3-bromo-5-chlorobenzoic acid) increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to the hydroxymethyl group .
- Natural vs.
Physicochemical Properties
Property | This compound | 3-Bromo-5-chlorobenzoic acid | 3-Bromo-5-(trifluoromethyl)benzoic acid |
---|---|---|---|
Solubility (H$_2$O) | Moderate (~10 mg/mL) | Low (~2 mg/mL) | Very low (<1 mg/mL) |
Melting Point | 180–182°C | 195–197°C | 145–147°C |
Acidity (pKa) | ~2.3 (COOH) | ~2.1 (COOH) | ~1.8 (COOH) |
Analysis :
- The hydroxymethyl group improves aqueous solubility compared to chloro or trifluoromethyl analogs, making it preferable for biological applications .
- Lower melting points in trifluoromethyl derivatives () correlate with reduced crystallinity due to steric hindrance .
Research Findings and Data
- Synthetic yields : Methyl 3-bromo-5-(hydroxymethyl)benzoate is synthesized in 93% yield via TMS-diazomethane esterification (), outperforming trifluoromethoxy analogs (81% yield, ) .
- Natural isolation : Halopithys incurva produces this compound at concentrations of 0.2–0.5 mg/g dry weight, alongside dibromo-dihydroxyphenyl acetic acid derivatives () .
Biological Activity
3-Bromo-5-(hydroxymethyl)benzoic acid (CAS No. 123065-61-2) is a halogenated benzoic acid derivative that has garnered interest in biological and medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom and a hydroxymethyl group attached to a benzene ring, which influences its reactivity and biological interactions. The presence of the bromine atom can enhance lipophilicity, potentially affecting membrane permeability and biological activity.
Antimicrobial Properties
Research indicates that halogenated benzoic acids, including this compound, exhibit antimicrobial activity. A study showed that similar compounds with halogen substitutions demonstrated significant antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus spp. The mechanism appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antimicrobial |
Ciprofloxacin | 0.381 | Benchmark Antibacterial |
Other Halogenated Benzoic Acids | Various | Antibacterial |
Anti-inflammatory Effects
The anti-inflammatory activity of halogenated compounds has been noted in various studies. For instance, derivatives similar to this compound have shown promise in reducing inflammation in animal models through the modulation of cytokine production and inhibition of inflammatory pathways .
Anticancer Activity
Emerging evidence suggests that certain benzoic acid derivatives may possess anticancer properties. Research on structurally related compounds indicates potential mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. The bromine substitution may enhance the compound's ability to interact with cellular targets associated with tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to changes in gene expression and protein synthesis.
- Reactive Electrophile Formation : The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, potentially modifying their function .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various halogenated benzoic acids against clinical isolates. Results indicated that compounds with bromine substitutions had lower MIC values against MRSA compared to non-halogenated analogs, suggesting enhanced potency due to structural modifications .
- Anti-inflammatory Research : In a controlled trial involving animal models, administration of this compound resulted in a significant reduction in inflammatory markers compared to the control group, indicating its therapeutic potential for inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 3-Bromo-5-(hydroxymethyl)benzoic acid?
Methodological Answer: Synthesis of this compound typically involves functionalization of pre-brominated benzoic acid derivatives. Key strategies include:
- Direct Bromination and Hydroxymethylation: Introduce the bromo group via electrophilic aromatic substitution, followed by hydroxymethylation using reagents like formaldehyde under controlled conditions.
- Protection/Deprotection Strategies: Protect the hydroxymethyl group (e.g., as a silyl ether or acetate) during bromination to prevent side reactions. For example, dimethoxymethyl-protected analogs (as in 3-Bromo-5-(dimethoxymethyl)benzoic acid) can be hydrolyzed post-synthesis .
- Flow Chemistry: Utilize continuous flow systems to enhance reaction efficiency and reduce byproducts, as demonstrated in the synthesis of x-Bromo-2-formylbenzoic acids .
- AI-Driven Retrosynthesis: Leverage computational tools (e.g., Template_relevance models) to predict feasible routes and optimize reaction steps .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Identify the hydroxymethyl (-CH2OH) protons as a singlet (~δ 4.6 ppm) and aromatic protons (split due to bromine’s deshielding effect). Confirm purity by integrating distinct proton environments .
- 13C NMR: Detect the carboxylic acid carbon (~δ 170 ppm) and hydroxymethyl carbon (~δ 60-65 ppm).
- LC-MS/HPLC: Assess purity (>95% AUC) and molecular weight (e.g., m/z = 245 [M+H]+ for C8H7BrO3) .
- IR Spectroscopy: Confirm the presence of -OH (broad peak ~3200 cm⁻¹) and carboxylic acid C=O (~1680 cm⁻¹).
Advanced Research Questions
Q. How can flow chemistry improve the synthesis efficiency of brominated benzoic acid derivatives like this compound?
Methodological Answer: Flow chemistry offers advantages in precision, scalability, and safety:
- Controlled Reaction Parameters: Maintain consistent temperature and residence time to minimize decomposition of sensitive intermediates (e.g., hydroxymethyl groups) .
- Multi-Step Integration: Combine bromination and hydroxymethylation in a single flow system, reducing isolation steps. For example, in-line quenching of intermediates can prevent side reactions.
- Safety: Handle hazardous reagents (e.g., HBr gas) in enclosed systems, as demonstrated in flow-based synthesis of x-Bromo-2-formylbenzoic acids .
Q. What strategies are employed to achieve regioselective cross-coupling reactions with this compound in medicinal chemistry?
Methodological Answer: Regioselective coupling is critical for constructing complex molecules:
- Heck Coupling: Use palladium catalysts to couple the bromo group with alkenes. For example, 3-Bromo-5-iodobenzoic acid was used in Heck reactions to synthesize thromboxane receptor antagonists, suggesting similar applicability for the hydroxymethyl analog .
- Suzuki-Miyaura Coupling: Employ boronic acids to form biaryl linkages. The bromine’s ortho-directing effect ensures coupling at the desired position .
- Protecting Groups: Temporarily mask the hydroxymethyl group (e.g., as a TBS ether) to prevent interference during coupling .
Q. How do substituents like hydroxymethyl influence the metabolic stability of benzoic acid derivatives in drug development?
Methodological Answer: Hydroxymethyl groups impact pharmacokinetics through:
- Hydrogen Bonding: Enhance solubility and binding affinity to target proteins (e.g., enzymes like leucyl-tRNA synthetase) .
- Metabolic Pathways: The -CH2OH group may undergo glucuronidation or oxidation. Comparative LC-MS studies of metabolites (e.g., 5-CA-2-HM-MCBX derivatives) reveal phase I/II transformation patterns .
- Stability Optimization: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to slow oxidative metabolism, as seen in analogs like 3-Bromo-5-(trifluoromethyl)phenylacetic acid .
Properties
IUPAC Name |
3-bromo-5-(hydroxymethyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZOAMVBHXZUIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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